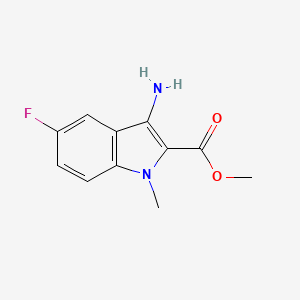

methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate

Description

Methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate (CAS: 889950-10-1, MFCD07364552) is a substituted indole derivative with a molecular formula of C₁₁H₁₁FN₂O₂ (MW: 222.22) . Its structure features:

- 3-Amino substituent: A reactive site for further functionalization (e.g., amide formation).

- 5-Fluoro substituent: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

- Methyl ester at C2: Balances solubility and lipophilicity compared to bulkier esters (e.g., ethyl) .

This compound is discontinued commercially , suggesting challenges in synthesis, stability, or niche applications.

Propriétés

IUPAC Name |

methyl 3-amino-5-fluoro-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-14-8-4-3-6(12)5-7(8)9(13)10(14)11(15)16-2/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYWXHQVDPUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate is utilized as a crucial building block for synthesizing more complex organic molecules. Its unique indole structure allows chemists to create derivatives with tailored properties for specific applications in research and industry.

Biological Applications

Anticancer Activity

Research indicates that indole derivatives, including methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action

The compound's mechanism involves interaction with specific enzymes and receptors involved in cellular signaling pathways, which can lead to altered gene expression and metabolic processes. For instance, it may inhibit proteins involved in tumor growth or metastasis.

Case Study: Molecular Docking Studies

Molecular docking studies have shown that methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate binds effectively to target proteins associated with cancer progression. This binding affinity suggests potential as a lead compound for drug development aimed at treating various cancers.

Pharmaceutical Development

Therapeutic Potential

Due to its biological activity, this compound is being investigated for its potential as a therapeutic agent in treating diseases beyond cancer, including neurodegenerative disorders and infectious diseases. The indole structure is known for its versatility in drug design, leading to compounds with enhanced pharmacological profiles.

Industrial Applications

Material Science

In addition to its biological applications, methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate is explored in the development of new materials. Its unique chemical properties make it suitable for creating dyes and pigments used in various industrial processes.

Data Summary

The following table summarizes key findings related to the applications of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate:

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Acts as a building block for complex organic molecules |

| Anticancer Activity | Induces apoptosis and inhibits cancer cell proliferation |

| Mechanism of Action | Binds to specific enzymes/receptors altering cellular signaling pathways |

| Pharmaceutical Development | Investigated for treating cancer and neurodegenerative diseases |

| Industrial Applications | Used in the development of dyes and pigments |

Mécanisme D'action

The mechanism of action of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Substituent Variations at Key Positions

The table below highlights critical structural differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The target’s methyl ester and fluoro substituent likely yield moderate logP (~2–3), compared to ethyl esters (higher logP) or CF₃-containing analogs (logP >3) .

- Solubility: The 3-amino group enhances aqueous solubility via hydrogen bonding, contrasting with hydrophobic iodo or benzamide groups in analogs .

Activité Biologique

Methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate, a compound with the CAS number 889950-10-1, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Before delving into biological activities, it's essential to understand the chemical properties of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O₂ |

| Molecular Weight | 222.22 g/mol |

| Boiling Point | 380.4 ± 37.0 °C |

| Density | 1.34 ± 0.1 g/cm³ |

| pKa | 1.54 ± 0.10 |

These properties suggest that the compound is stable under standard laboratory conditions and may exhibit unique interactions due to its fluoro and amino substituents.

The biological activity of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies indicate that the compound may inhibit viral replication and exhibit anticancer properties by disrupting cellular pathways involved in proliferation and survival .

Antiviral Activity

Recent research highlights the antiviral potential of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate against several viruses:

- Mechanism : The compound has been shown to inhibit viral replication through interference with key viral enzymes or host cell pathways necessary for viral life cycles.

- Case Studies : In a study evaluating various indole derivatives, methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate demonstrated significant activity against respiratory syncytial virus (RSV) with an effective concentration (EC50) in the micromolar range .

Anticancer Activity

The anticancer properties of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate have also been investigated:

- Cell Lines : The compound has been tested on various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism : It is believed that the compound induces apoptosis in cancer cells by activating intrinsic pathways related to cellular stress and DNA damage response .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | EC50 (µM) |

|---|---|---|

| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Moderate antiviral activity | Not specified |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Antibacterial properties | Not specified |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | High anticancer activity | Not specified |

This table illustrates that while other compounds exhibit biological activities, methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate stands out for its dual antiviral and anticancer potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-amino-5-fluoro-1-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation, protection/deprotection of functional groups, and cyclization. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under PEG-400/DMF solvent systems has been used for analogous indole derivatives, achieving moderate yields (42%) . For amino group introduction, reductive amination or nitro group reduction (e.g., using H₂/Pd-C) may be applied. Monitoring via thin-layer chromatography (TLC) with 70:30 ethyl acetate/hexane eluent ensures reaction completion . Purification via flash column chromatography under similar conditions improves purity.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Key for identifying substituent positions. For example, the 5-fluoro group shows a distinct singlet in 19F NMR, while the methyl ester at position 2 appears as a triplet in 1H NMR (~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 253.08 for C₁₁H₁₁FN₂O₂).

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like HIV integrase or kinases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to indole’s structural similarity to tryptamine .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dehalogenation or ester hydrolysis)?

- Methodological Answer :

- Catalyst Optimization : Replace CuI with Ru-based catalysts for milder azide-alkyne cycloadditions, reducing side reactions .

- Solvent Selection : Use anhydrous DMF with molecular sieves to prevent ester hydrolysis.

- Temperature Control : Lower reaction temperatures (e.g., 50°C vs. reflux) during amination steps to avoid fluorophenyl group degradation .

Q. How should researchers address contradictory bioactivity data between fluorinated and non-fluorinated indole analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with/without the 5-fluoro group and test in parallel. For example, fluorination at position 5 may enhance metabolic stability but reduce solubility, affecting IC₅₀ values .

- Computational LogP Analysis : Predict lipophilicity changes using software like MarvinSuite to explain discrepancies in membrane permeability .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-amino group may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD plots for ligand-protein complex convergence .

Q. How do substituent positions (e.g., 5-fluoro vs. 6-fluoro) influence electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 16 can calculate Fukui indices to compare electrophilicity at positions 5 and 6. Fluorine at position 5 may increase electron withdrawal, activating the indole ring for nucleophilic attack .

- Hammett Analysis : Correlate substituent σ values with reaction rates in Suzuki-Miyaura couplings to quantify electronic effects .

Key Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed synthesis protocols .

- Fluorine’s electron-withdrawing effects and steric considerations are critical in SAR .

- Advanced questions require integration of experimental and computational data to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.